tert-butyl N-(1,4-diaminocyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(1,4-diaminocyclohexyl)carbamate: is a chemical compound with the molecular formula C11H22N2O2. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions . This compound is particularly useful in peptide synthesis and other applications where selective protection of amine groups is required .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1,4-diaminocyclohexyl)carbamate typically involves the reaction of 1,4-diaminocyclohexane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . The general reaction scheme is as follows:
1,4-diaminocyclohexane+Boc2O→tert-butyl N-(1,4-diaminocyclohexyl)carbamate
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1,4-diaminocyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is less common due to the stability of the carbamate group.
Substitution: The compound can participate in substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.
Reduction: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Removal of the Boc group results in the formation of 1,4-diaminocyclohexane.
Substitution: Substituted carbamates or other derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl N-(1,4-diaminocyclohexyl)carbamate is widely used in organic synthesis as a protecting group for amines. It allows for selective protection and deprotection of amine groups, facilitating the synthesis of complex molecules .
Biology: In biological research, this compound is used to protect amine groups in peptides and proteins during synthesis. This ensures that the amine groups do not react with other reagents, allowing for the selective modification of other functional groups .
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to protect amine groups makes it valuable in the development of drugs that require selective modification of functional groups .
Industry: In industrial applications, this compound is used in the production of polymers, coatings, and other materials where selective protection of amine groups is required .
Mechanism of Action
The mechanism of action of tert-butyl N-(1,4-diaminocyclohexyl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This linkage is resistant to various chemical reactions, allowing for selective protection of the amine groups. The Boc group can be removed under acidic conditions, regenerating the free amine . The molecular targets and pathways involved are primarily related to the protection and deprotection of amine groups in synthetic processes .
Comparison with Similar Compounds
tert-Butyl carbamate: Another commonly used protecting group for amines, but without the cyclohexyl ring.
Benzyl carbamate: Used for similar purposes but requires different conditions for removal.
Fluorenylmethoxycarbonyl (Fmoc): Another protecting group for amines that can be removed under basic conditions.
Uniqueness: tert-Butyl N-(1,4-diaminocyclohexyl)carbamate is unique due to its stability and ease of removal under mild conditions. The presence of the cyclohexyl ring adds steric hindrance, providing additional protection to the amine groups .
Properties
Molecular Formula |
C11H23N3O2 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl N-(1,4-diaminocyclohexyl)carbamate |
InChI |
InChI=1S/C11H23N3O2/c1-10(2,3)16-9(15)14-11(13)6-4-8(12)5-7-11/h8H,4-7,12-13H2,1-3H3,(H,14,15) |
InChI Key |
SCHUJXBQVCDRQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC(CC1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.